4-(2,5-Difluorobenzoyl)isoquinoline
Overview
Description
4-(2,5-Difluorobenzoyl)isoquinoline, also known as 4-(2,5-DFB)isoquinoline, is a synthetic organic compound. It consists of an isoquinoline core with a 2,5-difluorobenzoyl group attached at the 4-position. The molecular formula is C16H9F2NO .
Molecular Structure Analysis
The InChI code for 4-(2,5-Difluorobenzoyl)isoquinoline is 1S/C16H9F2NO/c17-11-5-6-13 (15 (18)7-11)16 (20)14-9-19-8-10-3-1-2-4-12 (10)14/h1-9H . The molecular weight is 269.25 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2,5-Difluorobenzoyl)isoquinoline include a molecular weight of 269.25 .Scientific Research Applications
Fluorescence Research
- Field : Chemistry, specifically fluorescence research .
- Application : Isoquinoline derivatives, including “4-(2,5-Difluorobenzoyl)isoquinoline”, have attracted great interest for their wide biological and fluorescent properties . The visible fluorescence of this class of compounds was observed .
- Method : Compounds were obtained in a Goldberg–Ullmann-type coupling reaction with appropriate amides in the presence of copper (I) iodide, N, N -dimethylethylenediamine (DMEDA), and potassium carbonate .
- Results : In the course of the research work, the visible fluorescence of this class of compounds was observed .
Synthesis
Future Directions
Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . They have been studied for their inhibition of topoisomerase I and the cyclic AMP-dependent protein kinase (PKA) catalytic subunit, as well as for their anticancer activities . Therefore, the synthesis of isoquinoline derivatives, including 4-(2,5-Difluorobenzoyl)isoquinoline, is a hot topic in organic and medicinal chemistry that needs development of new strategies .
properties
IUPAC Name |
(2,5-difluorophenyl)-isoquinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO/c17-11-5-6-15(18)13(7-11)16(20)14-9-19-8-10-3-1-2-4-12(10)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUHSLUUXGFEHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C=CC(=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Difluorobenzoyl)isoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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